![molecular formula C9H13N5 B12327257 3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amine group at the 4-position and a tert-butyl group at the 3-position.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 3-amino-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent such as formamide or formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. A study highlighted the synthesis of novel hydrazino-fused pyrimidines that were designed based on the structural features of antitumor agents, demonstrating promising anticancer activity . The ability of 3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine to inhibit cancer cell proliferation makes it a candidate for further exploration in cancer therapeutics.
Antimicrobial Properties
Another area of interest is the antimicrobial potential of pyrazolo derivatives. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties worth investigating.
Efficient Synthesis Routes
The synthesis of this compound can be achieved through various methods, including one-pot reactions that enhance efficiency and yield. For instance, a solvent-free condensation reaction has been reported to yield high quantities of pyrazole derivatives . Such methodologies are advantageous in pharmaceutical manufacturing due to reduced waste and simplified purification processes.
Biological Mechanisms
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the tert-butyl group at the 3-position, which may affect its binding affinity and specificity towards kinases.
Pyrazoloadenine: This compound has a similar pyrazolopyrimidine structure but with different substituents, leading to variations in its biological activity.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which may enhance its stability and binding properties.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(1,1-dimethylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound is characterized by a pyrazolo ring fused to a pyrimidine ring. The molecular formula is C9H13N5 with a molecular weight of 191.23 g/mol .
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. Specifically, studies have shown that related compounds can inhibit Src-family kinases and other protein kinases, which are crucial for tumor growth and proliferation .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against viruses such as Zika virus. For instance, compounds based on this scaffold demonstrated promising anti-ZIKV activity in titer-reduction assays, showcasing their potential as antiviral agents .
1. Inhibition of Kinases
A study explored the inhibitory effects of pyrazolo[3,4-d]pyrimidine derivatives on various kinases. The compound exhibited selective inhibition against certain kinases while sparing others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .
2. Antiviral Properties
In another investigation focused on anti-Zika virus activity, derivatives of pyrazolo[3,4-d]pyrimidine were tested for their efficacy. The results indicated that specific substitutions on the core structure significantly enhanced antiviral potency while maintaining acceptable levels of cytotoxicity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to significant changes in biological activity. For example:
- Substituents at position 1 and 3 : These were found to influence both potency and selectivity against specific targets.
- Hydroxyl groups : The introduction of hydroxyl groups at strategic positions enhanced solubility and bioavailability .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)6-5-7(10)11-4-12-8(5)14-13-6/h4H,1-3H3,(H3,10,11,12,13,14) |
InChI Key |
QEPKNUBQWQMCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=NC=NC2=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.